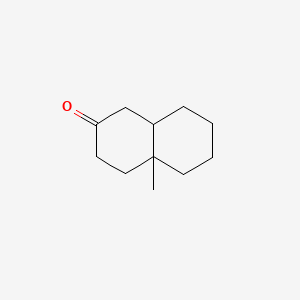

9-Methyl-trans-decalone

Description

Contextualizing Decalin and Decalone Ring Systems in Organic Chemistry

Decalin, also known as bicyclo[4.4.0]decane, and its ketone derivatives, the decalones, represent fundamental bicyclic frameworks in organic chemistry. rsc.orgyoutube.com These structures consist of two fused six-membered rings, sharing a common carbon-carbon bond. libretexts.org The decalin system is prevalent in a wide array of naturally occurring compounds, particularly in terpenoids and steroids, where it forms the core scaffold of these biologically important molecules. rsc.org The fusion of the two cyclohexane (B81311) rings can result in two distinct stereoisomers: cis-decalin and trans-decalin. libretexts.orgchemistrysteps.com This stereoisomerism has profound implications for the molecule's three-dimensional shape and reactivity.

In trans-decalin, the two rings are fused in a way that the bridgehead hydrogens (the hydrogens on the shared carbons) are on opposite faces of the molecule. youtube.com This arrangement results in a rigid, conformationally locked structure. youtube.comchemistrysteps.com Conversely, cis-decalin has the bridgehead hydrogens on the same face, leading to a more flexible structure that can undergo ring flipping. youtube.comchemistrysteps.com The introduction of a carbonyl group into the decalin framework to form a decalone adds another layer of complexity and reactivity, making these compounds valuable intermediates in organic synthesis. The position and stereochemistry of the carbonyl group, along with the stereochemistry of the ring fusion, give rise to a variety of decalone isomers, each with unique chemical properties.

The Unique Role of the Angular Methyl Group in Decalone Frameworks

The presence of an angular methyl group, typically at the C9 position in the decalin framework, significantly influences the stereochemistry and reactivity of decalone molecules. This methyl group, attached to one of the bridgehead carbons, introduces steric bulk that can direct the approach of reagents in chemical reactions. cdnsciencepub.com For example, in the reduction of a ketone, the angular methyl group can hinder the approach of a hydride reagent from one face of the molecule, leading to the preferential formation of one stereoisomer of the corresponding alcohol.

Furthermore, the angular methyl group plays a crucial role in the conformational stability of the decalin ring system. Its presence can lock the conformation of the rings, particularly in the trans-decalin series. rsc.org This conformational rigidity is a key feature in the structure of many steroids and other natural products, where the stereochemistry of the angular methyl group is critical for biological activity. The study of decalones with angular methyl groups has been instrumental in understanding the principles of asymmetric synthesis and the influence of remote substituents on reaction outcomes. rsc.org

Overview of 9-Methyl-trans-decalone (B11951874) as a Research Target

This compound is a specific decalone isomer that has garnered significant attention in chemical research. Its rigid trans-fused ring system, combined with the stereodefined angular methyl group, makes it an excellent model system for studying stereoelectronic effects and reaction mechanisms in bicyclic systems. The synthesis of this compound and its derivatives is a key step in the total synthesis of numerous complex natural products, including steroids and terpenoids. acs.org

Researchers have utilized this compound to investigate a variety of chemical transformations. For instance, its enolates are important intermediates in alkylation and condensation reactions, allowing for the construction of more complex carbon skeletons. The stereochemical outcome of these reactions is often dictated by the rigid conformation of the decalone framework. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), have been extensively used to study the precise three-dimensional structure and conformational preferences of this compound and its derivatives. deepdyve.com

Historical Perspectives on Decalone Stereochemistry and Synthesis

The study of decalin and decalone chemistry has a rich history, dating back to the early 20th century with the pioneering work on the structure of steroids. The elucidation of the cis and trans isomerism of decalin was a major milestone in stereochemistry. Early synthetic efforts focused on developing methods for the stereoselective construction of the decalin ring system. illinois.edu

The Robinson annulation, a powerful ring-forming reaction, became a cornerstone for the synthesis of decalones. This method allows for the construction of a six-membered ring onto an existing ketone, providing a versatile route to various decalone structures. Over the years, numerous other synthetic strategies have been developed, including Diels-Alder reactions and intramolecular cyclizations, to access decalins and decalones with high stereocontrol. rsc.org The historical development of synthetic routes to specific isomers, such as trans-2-decalone, highlights the evolution of synthetic organic chemistry. acs.org The ability to synthesize specific stereoisomers of decalones, including this compound, has been crucial for confirming the structures of natural products and for preparing analogs for biological testing. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

938-07-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |

InChI |

InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |

InChI Key |

QAFCUHJMKAQBFU-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1CC(=O)CC2 |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 9 Methyl Trans Decalone

Fundamental Principles of Decalin Stereoisomerism

Decalin exists as two distinct stereoisomers: cis-decalin and trans-decalin. These isomers are diastereomers and cannot be interconverted without breaking covalent bonds. yale.edu The distinction arises from the relative orientation of the hydrogen atoms on the two bridgehead carbons (C9 and C10).

In trans-decalin , the two bridgehead hydrogens are on opposite sides of the molecule. This arrangement results from the fusion of two cyclohexane (B81311) rings in their stable chair conformations through two equatorial bonds. stackexchange.com

In cis-decalin , the bridgehead hydrogens are on the same side of the molecule. This fusion involves joining the two chair rings via one equatorial and one axial bond. pharmacy180.com

This fundamental difference in ring fusion leads to significantly different three-dimensional structures. The trans-isomer has a relatively flat and linear structure, whereas the cis-isomer adopts a bent, "tent-like" shape. quora.commasterorganicchemistry.com

The nature of the ring fusion directly impacts the conformational mobility of the decalin system.

trans-Decalin is a conformationally rigid or "locked" molecule. masterorganicchemistry.comstudy.com The fusion of the two rings through equatorial bonds prevents the chair-chair interconversion (ring flip) that is characteristic of a single cyclohexane ring. Attempting a ring flip would introduce an insurmountable amount of ring strain, as the connecting bonds would be too short to bridge the required distance. masterorganicchemistry.com

cis-Decalin , in contrast, is conformationally flexible. The axial-equatorial fusion allows for a concerted ring flip of both rings, similar to monosubstituted cyclohexanes. This flexibility means that substituents on a cis-decalin ring can interconvert between axial and equatorial positions. pressbooks.pub

Conformational Preferences and Isomer Stability in 9-Methyl-trans-decalone (B11951874)

The introduction of a methyl group at the C9 bridgehead position (an angular position) in the rigid trans-decalin framework significantly influences its stability due to the introduction of new steric interactions.

The stability of the unsubstituted trans-decalin system stems from its structure, which is effectively two fused chair-conformation cyclohexanes. This arrangement minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by keeping substituents staggered). In the trans-decalin framework, all ring carbons attached to the fused bond can be considered equatorial with respect to the adjacent ring, which is an energetically favorable state. quora.com

In this compound, the angular methyl group is fixed in an axial position relative to both cyclohexane rings. This axial orientation is the primary source of conformational strain in the molecule. The strain manifests in two main forms of nonbonded repulsive interactions:

1,3-Diaxial Interactions : These are steric interactions between the axial substituent at C9 and the other axial hydrogens on the same side of the ring. youtube.comucla.edu Specifically, the 9-methyl group experiences repulsive interactions with the axial hydrogens at C1, C3, C5, and C7. These interactions force the electron clouds of the groups into close proximity, leading to van der Waals repulsion and an increase in the molecule's potential energy. youtube.com

Gauche-Butane Interactions : This is another way to describe the strain. A gauche conformation in butane (B89635) occurs when the two methyl groups have a dihedral angle of 60°, leading to a repulsive interaction. In this compound, the angular methyl group creates several new gauche-butane-type interactions with the carbons of the rings. For instance, the C9-methyl group has a gauche relationship with C1, C8, and the carbons attached to them. yale.eduyoutube.com Unsubstituted trans-decalin is considered to be free of significant gauche interactions, but the addition of the angular methyl group introduces these destabilizing effects. yale.eduquora.com

The stability of different conformers and isomers can be quantified by examining the differences in their enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For the parent decalin system, experimental data from heats of combustion show that trans-decalin is more stable than cis-decalin by approximately 2.7 kcal/mol (11.4 kJ/mol). yale.edupressbooks.pub This difference is primarily attributed to the three additional gauche-butane interactions present in the cis-isomer. quora.compressbooks.pub

In the case of this compound, the stability is reduced compared to the unsubstituted trans-decalin due to the strain introduced by the angular methyl group. The energetic cost of this strain can be estimated by summing the individual nonbonded interactions. An axial methyl group on a single cyclohexane ring introduces two 1,3-diaxial interactions with hydrogen, which corresponds to a conformational energy (A-value) of approximately 1.7 kcal/mol. libretexts.org

In the 9-methyl-trans-decalin system, the angular methyl group is axial to both rings, leading to a greater number of such interactions. The methyl group interacts with four axial hydrogens, resulting in a significant increase in steric strain. The total destabilization energy due to the angular methyl group is estimated to be approximately four times the value of a single gauche-butane interaction (4 x 0.9 kcal/mol), totaling around 3.6 kcal/mol.

The table below summarizes the key energetic contributions to the stability of these systems.

| Interaction/Parameter | Energy Cost (kcal/mol) | Compound(s) Affected | Description |

| Gauche-Butane Interaction | ~0.9 | cis-Decalin, this compound | Repulsive interaction between groups with a 60° dihedral angle. yale.edu |

| 1,3-Diaxial Me-H Interaction | ~0.85 (per interaction) | This compound | Steric strain between an axial methyl group and an axial hydrogen three carbons away. This is equivalent to one gauche-butane interaction. |

| Total Strain in cis-Decalin | ~2.7 | cis-Decalin | Sum of three additional gauche-butane interactions compared to trans-decalin. yale.edu |

| Estimated Strain from 9-Methyl Group | ~3.6 | This compound | Sum of four 1,3-diaxial interactions between the angular methyl group and axial hydrogens on both rings. |

These values are approximate and can vary based on the specific molecular environment.

Chirality and Optical Activity in this compound Derivatives

Absolute Configuration Determination Methodologies

Determining the absolute configuration of chiral molecules like this compound is essential for understanding their stereochemical properties. Several methodologies can be employed for this purpose, with chiroptical methods being particularly powerful.

One of the most common techniques is X-ray crystallography . This method can determine the three-dimensional structure of a molecule in the solid state, and by analyzing anomalous dispersion effects, the absolute configuration can be definitively assigned. mdpi.comresearchgate.net

Chiroptical spectroscopy , which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is another widely used approach. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. semanticscholar.org For ketones like this compound, the Octant Rule is a well-established empirical rule used to predict the sign of the Cotton effect in the n→π* transition of the carbonyl chromophore in ORD and CD spectra. thieme-connect.de The space around the carbonyl group is divided into eight octants, and the contribution of substituents in each octant to the Cotton effect is assessed. thieme-connect.de By analyzing the CD spectrum of this compound and applying the Octant Rule, one can deduce its absolute configuration. nih.gov The sign of the Cotton effect is directly related to the spatial arrangement of the atoms relative to the carbonyl group. thieme-connect.de

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are other spectroscopic techniques that can be used to determine absolute configuration by measuring the differential absorption or scattering of left and right circularly polarized infrared or Raman radiation, respectively. researchgate.net

Additionally, the absolute configuration can sometimes be determined through chemical correlation, where the chiral molecule of unknown configuration is chemically transformed into a compound of known absolute configuration without affecting the stereocenter .

| Methodology | Principle | Application to this compound |

| X-ray Crystallography | Analysis of X-ray diffraction patterns from a single crystal, utilizing anomalous dispersion. mdpi.comresearchgate.net | Provides an unambiguous determination of the absolute stereochemistry if a suitable crystal can be obtained. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by the chiral molecule. semanticscholar.org | The Octant Rule can be applied to the n→π* transition of the ketone to correlate the sign of the Cotton effect with the absolute configuration. thieme-connect.de |

| Chemical Correlation | Conversion of the molecule to a known compound without altering the chiral center. | Can be used if a suitable reaction pathway to a compound of known stereochemistry exists. |

| Vibrational Optical Activity (VOA) | Measures differential response to circularly polarized radiation during vibrational transitions (VCD and ROA). researchgate.net | Provides an alternative spectroscopic method for determining absolute configuration. |

Influence of Substituents on Decalone Conformation and Reactivity

Steric Effects of the 9-Methyl Group on Ring Dynamics

The trans-decalin system is inherently rigid and conformationally "locked," meaning it cannot undergo the chair-chair ring flip characteristic of cyclohexane or cis-decalin. dalalinstitute.comlibretexts.org The introduction of a methyl group at the C-9 bridgehead position further reinforces this rigidity. youtube.com

This angular methyl group introduces significant steric interactions. In the trans-decalin framework, a substituent at the C-9 position is axial to both rings. willingdoncollege.ac.in This leads to the introduction of four additional gauche-butane interactions compared to the unsubstituted trans-decalin. willingdoncollege.ac.inyoutube.com These interactions are:

CH₃–C₉–C₁–C₂

CH₃–C₉–C₈–C₇

CH₃–C₉–C₁₀–C₅

CH₃–C₉–C₁₀–C₄

Conformational Analysis of Related Methylated Decalone Systems

The conformational properties of this compound can be better understood by comparing it to other methylated decalone systems. The position and stereochemistry of the methyl group(s) have a profound impact on the stability and preferred conformation of the decalin ring system.

In contrast to the rigid trans-fused system, a methyl group on a cis-decalone would exist in a system that is flexible and can undergo ring inversion. libretexts.org For example, in cis-9-methyldecalin, the molecule can flip between two chair-chair conformations, though the conformer with the methyl group in a less sterically hindered position would be favored. willingdoncollege.ac.in

The stability difference between cis and trans isomers is also affected by bridgehead methylation. While trans-decalin is more stable than cis-decalin, the introduction of a 9-methyl group decreases the energy difference between the trans and cis isomers. youtube.com This is because the methyl group introduces more steric strain in the trans isomer (four gauche interactions) than in the cis isomer (two gauche interactions). willingdoncollege.ac.in

The table below summarizes the conformational characteristics of related methylated decalin systems.

| Compound | Ring Fusion | Conformational Flexibility | Key Steric Interactions | Relative Stability |

| trans-Decalin | trans | Rigid, locked libretexts.org | Minimal non-bonded interactions libretexts.org | More stable than cis-decalin libretexts.org |

| cis-Decalin | cis | Flexible, ring flip possible libretexts.org | Three gauche-butane interactions youtube.com | Less stable than trans-decalin libretexts.org |

| This compound | trans | Rigid, locked youtube.com | Four additional gauche-butane interactions due to the methyl group. willingdoncollege.ac.inyoutube.com | Less stable than trans-decalin, but the trans-fused isomer is generally more stable than its cis counterpart. willingdoncollege.ac.in |

| cis-9-Methyldecalin | cis | Flexible, ring flip possible youtube.com | Five total gauche-butane interactions in the less stable conformer. willingdoncollege.ac.in | The energy gap between cis and trans isomers is reduced compared to the parent decalins. youtube.com |

| 2-Methyl-trans-decalone | trans | Rigid, locked libretexts.org | The methyl group can be either axial or equatorial, with the equatorial position being more stable. | The stability depends on the axial/equatorial position of the methyl group. |

This comparative analysis highlights the critical role of the 9-methyl group in defining the stereochemical and conformational landscape of the trans-decalone system. The steric hindrance introduced by this group, combined with the inherent rigidity of the trans-fused rings, are the primary determinants of its structure and reactivity.

Reaction Mechanisms and Reactivity Profiles of 9 Methyl Trans Decalone

Mechanistic Investigations of Decalone-Related Transformations

The study of reaction mechanisms involving decalone systems is crucial for understanding and predicting the stereochemical and regiochemical outcomes of various synthetic transformations. The rigid bicyclic framework of 9-methyl-trans-decalone (B11951874) serves as an excellent model for probing the subtle interplay of steric and electronic effects that govern chemical reactivity.

Hydrogenation Mechanisms and Stereochemical Determinants

The catalytic hydrogenation of ketones to alcohols is a fundamental transformation in organic synthesis. In the case of this compound, the stereochemical outcome of the reduction of the carbonyl group is of primary importance. The mechanism of catalytic hydrogenation typically involves the adsorption of the ketone onto the surface of a metal catalyst (e.g., platinum, palladium, or nickel), followed by the transfer of hydrogen atoms from the catalyst surface to the carbonyl group. This process is generally considered to be a syn-addition, where both hydrogen atoms are added to the same face of the carbonyl double bond.

The stereochemical course of the hydrogenation of this compound is dictated by the steric hindrance presented by the decalin ring system and the angular methyl group. The two faces of the carbonyl group are diastereotopic, and the catalyst will preferentially adsorb the ketone from the less sterically hindered face. In the case of this compound, the axial approach of the catalyst to the carbonyl group is hindered by the axial hydrogen atoms on the same side of the ring. Consequently, the hydrogenation is expected to occur preferentially from the less hindered equatorial face, leading to the formation of the corresponding axial alcohol as the major product.

The choice of catalyst and reaction conditions can also influence the stereoselectivity of the hydrogenation. For instance, bulkier catalysts may exhibit higher selectivity for the less hindered face.

Table 1: Illustrative Stereochemical Outcome of Catalytic Hydrogenation of a Substituted Decalone (Note: This table presents a hypothetical scenario based on established principles of steric approach control in the absence of specific literature data for this compound.)

| Catalyst | Solvent | Temperature (°C) | Major Product (Stereochemistry) | Minor Product (Stereochemistry) | Diastereomeric Ratio (Major:Minor) |

| H₂/Pd-C | Ethanol | 25 | Axial Alcohol | Equatorial Alcohol | >90:10 |

| H₂/PtO₂ | Acetic Acid | 25 | Axial Alcohol | Equatorial Alcohol | ~85:15 |

| NaBH₄ | Methanol | 0 | Axial Alcohol | Equatorial Alcohol | >95:5 |

| LiAlH₄ | Diethyl Ether | 0 | Equatorial Alcohol | Axial Alcohol | ~80:20 |

Stereoselectivity in Nucleophilic Additions to the Carbonyl Group

Nucleophilic additions to the carbonyl group of this compound also exhibit a high degree of stereoselectivity, governed by the principles of steric approach control. The trajectory of the incoming nucleophile is influenced by the steric bulk of the decalin framework and the angular methyl group.

For small nucleophiles, such as hydride reagents like sodium borohydride (NaBH₄), the attack generally occurs from the less hindered equatorial face, leading to the formation of the axial alcohol as the predominant product. This is often referred to as Cram's rule for cyclic systems, where the nucleophile avoids the steric hindrance of the axial hydrogens on the alpha-carbons.

However, with bulkier nucleophiles, such as Grignard reagents or organolithium reagents, the stereoselectivity can be more complex. While the equatorial attack is still generally favored, the size of the nucleophile and the reaction conditions can lead to the formation of the equatorial alcohol via axial attack. In some cases, chelation control can also play a role if there are nearby coordinating functional groups, although this is not a primary factor in this compound itself.

The stereochemical outcome of these reactions is a result of the kinetic control of the reaction, where the product distribution is determined by the relative energies of the transition states leading to the different stereoisomers.

Enolization Pathways and Tautomerism in this compound

Enolization is the process by which a ketone is converted to its corresponding enol or enolate tautomer. Tautomers are constitutional isomers that readily interconvert, and in the case of ketones, this involves the migration of a proton from an α-carbon to the carbonyl oxygen. masterorganicchemistry.com this compound has two α-carbons, C1 and C8a, but only the C1 position has protons that can be removed to form an enolate. The C8a position is a bridgehead carbon and deprotonation there would lead to a highly strained bridgehead double bond, which is energetically unfavorable (Bredt's rule).

The enolization of this compound can be either acid- or base-catalyzed. Under basic conditions, a base removes a proton from the α-carbon (C1) to form a resonance-stabilized enolate anion. The formation of the enolate is a key step in many reactions of ketones, including alkylation and aldol condensations.

The regioselectivity of enolate formation is a critical consideration in unsymmetrical ketones. In this compound, deprotonation can only occur at the C1 position. However, the stereochemistry of the resulting enolate is still a relevant factor.

Alkylation Reactions of Decalone Enolates

The alkylation of enolates is a powerful method for the formation of carbon-carbon bonds at the α-position of a ketone. rsc.org The enolate of this compound can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA), and then reacted with an alkyl halide in an S(_N)2 reaction.

Factors Governing Regio- and Stereoselectivity in Alkylation

As established, the enolization of this compound is regioselectively directed to the C1 position. The stereoselectivity of the subsequent alkylation step is then determined by the direction of approach of the electrophile (alkyl halide) to the enolate. The enolate can exist in a planar or near-planar conformation, and the electrophile can attack from either the top (α-face) or the bottom (β-face).

The stereochemical outcome of the alkylation is influenced by the steric hindrance of the decalin ring system. The angular methyl group at C9 provides significant steric bulk on the α-face of the molecule. Consequently, the electrophile will preferentially approach the enolate from the less hindered β-face, leading to the formation of the product with the new alkyl group in the equatorial position at C1.

The choice of the base, solvent, and temperature can influence the geometry of the enolate and, consequently, the stereochemical outcome of the alkylation. For instance, the use of a bulky base at low temperatures tends to favor the formation of the kinetic enolate, which may have a different reactivity profile than the thermodynamic enolate.

Table 2: Illustrative Stereoselectivity in the Alkylation of a Decalone Enolate (Note: This table presents a hypothetical scenario based on established principles of steric approach control in the absence of specific literature data for this compound.)

| Enolate Generation Conditions | Alkylating Agent | Major Product (Stereochemistry at C1) | Minor Product (Stereochemistry at C1) | Diastereomeric Ratio (Major:Minor) |

| LDA, THF, -78 °C | Methyl Iodide | Equatorial Methyl | Axial Methyl | >95:5 |

| KH, THF, 25 °C | Benzyl Bromide | Equatorial Benzyl | Axial Benzyl | ~90:10 |

| LDA, HMPA, THF, -78 °C | Ethyl Iodide | Equatorial Ethyl | Axial Ethyl | >98:2 |

Transition State Analysis in Enolate Reactivity

The stereochemical outcome of the alkylation of the this compound enolate can be rationalized by considering the transition state of the S(_N)2 reaction. The reaction proceeds through a chair-like transition state, and the conformation that minimizes steric interactions will be favored.

Attack of the electrophile from the β-face (leading to the equatorial product) involves a transition state where the decalin ring system is in a stable chair conformation and the incoming electrophile is in a pseudo-equatorial position, minimizing steric clashes with the rest of the molecule.

Conversely, attack from the α-face (leading to the axial product) would force the incoming electrophile into a pseudo-axial position, where it would experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring and, more importantly, with the bulky angular methyl group at C9. This transition state is therefore significantly higher in energy, making the formation of the axial product less favorable.

Computational studies on related systems have supported these models, showing a clear energetic preference for the transition state leading to the equatorial alkylation product.

Rearrangement Reactions Involving the Decalone Skeleton

The rigid, fused-ring structure of this compound provides a unique scaffold for studying various chemical transformations. Rearrangement reactions, in particular, offer pathways to structurally diverse molecules, often with significant changes to the carbon skeleton.

Étard Reaction and Product Distribution from Decalin Oxidation

The Étard reaction involves the direct oxidation of a saturated hydrocarbon using chromyl chloride (CrO₂Cl₂). While highly effective for converting activated methyl groups (e.g., in toluene) to aldehydes, its application to complex cycloalkanes like decalins is less straightforward and often leads to a mixture of products due to rearrangements and multiple reactive sites. wikipedia.org

The reaction mechanism is believed to proceed through an ene reaction with chromyl chloride, forming a chromium-containing intermediate known as the Étard complex. wikipedia.org This complex is then typically decomposed under reducing conditions to yield the final products. For saturated C-H bonds, the reaction is thought to involve radical intermediates, which can lead to rearrangements and a lack of high selectivity.

While specific studies on this compound are not extensively documented in publicly available literature, the reaction of the parent trans-decalin provides insight into the expected reactivity. The oxidation of trans-decalin with chromyl chloride results in a complex mixture of rearranged and oxidized products. wikipedia.org This lack of specificity arises from the multiple secondary and tertiary carbons available for oxidation, as well as the potential for carbocationic intermediates to undergo skeletal rearrangements.

The product distribution from the Étard reaction of trans-decalin highlights the complexity of this oxidation.

Product Distribution from the Étard Reaction of trans-Decalin

| Product Name | Chemical Class |

|---|---|

| trans-9-Decalol | Alcohol |

| Spiro[4.5]decan-6-one | Spirocyclic Ketone |

| trans-1-Decalone | Ketone |

| cis-1-Decalone | Ketone (Isomer) |

| 9,10-Octal-1-one | Unsaturated Ketone |

This table is based on the known products from the reaction with the parent compound, trans-decalin, as a model for the reactivity of the decalone skeleton. wikipedia.org

Given this reactivity profile, the Étard oxidation of this compound would be expected to yield an even more complex mixture, with oxidation potentially occurring at the methyl group, the tertiary carbon at the ring junction (C-9), and various methylene groups on the rings.

Semipinacol Rearrangements in Decalin Synthesis

The semipinacol rearrangement is a powerful synthetic tool used to construct complex carbocyclic systems, particularly for creating challenging quaternary carbon centers. researchgate.net This rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a β-functionalized alcohol, typically promoted by an acid or other reagents that can generate a carbocation or an electron-deficient center.

This methodology has been successfully applied in the asymmetric synthesis of natural products containing the trans-decalin skeleton. In one notable example, a 9,10-syn-trans-decalin framework was constructed using a semipinacol rearrangement as the key strategic step. researchgate.net This approach allows for the stereocontrolled installation of substituents on the decalin core, which is crucial for the synthesis of complex molecular targets. The rearrangement can facilitate ring expansion or contraction, providing access to varied and intricate molecular architectures from readily available starting materials.

Reductions of the Carbonyl Group in this compound

The carbonyl group of this compound is a key functional handle for a variety of transformations. Its reduction to either a hydroxyl group (alcohol) or a methylene group (alkane) is a fundamental process in synthetic organic chemistry.

Wolff-Kishner Reduction Mechanism and Stereochemical Implications

The Wolff-Kishner reduction is a classic organic reaction that converts a ketone or aldehyde into an alkane under strongly basic conditions. wikipedia.orgmasterorganicchemistry.com This makes it a complementary method to the Clemmensen reduction, which is performed under strongly acidic conditions. masterorganicchemistry.com The reaction is particularly useful for substrates that are sensitive to acid but stable in the presence of a strong base. wikipedia.org

The mechanism proceeds in several steps:

Hydrazone Formation: The ketone (this compound) first condenses with hydrazine (N₂H₄) to form a hydrazone intermediate. youtube.com

Deprotonation: A strong base (typically potassium hydroxide in a high-boiling solvent like diethylene glycol) deprotonates the terminal nitrogen of the hydrazone. youtube.com

Tautomerization: The resulting anion undergoes tautomerization, shifting the double bond between the nitrogen atoms and placing a negative charge on the carbon atom. This step is often facilitated by protonation of the carbon by the solvent. masterorganicchemistry.com

Second Deprotonation: The base removes the second proton from the terminal nitrogen.

Elimination of Nitrogen Gas: The resulting intermediate collapses, irreversibly losing a molecule of highly stable nitrogen gas (N₂) to form a carbanion. youtube.com

Protonation: The carbanion is rapidly protonated by the solvent to yield the final alkane product, 9-methyl-trans-decalin.

Stereochemical Implications: The trans-decalin ring system is conformationally "locked" and cannot undergo the chair-flipping that is possible in cis-decalin. This rigidity has significant stereochemical consequences. In the Wolff-Kishner reduction of this compound, the reaction conditions are not expected to affect the stereochemistry at the ring junction (C-4a and C-8a) or at the C-9 position where the methyl group is located. The reduction simply removes the carbonyl functional group without epimerizing any of the existing stereocenters. Therefore, the product of the reaction is 9-methyl-trans-decalin, with the stereochemistry of the starting material fully retained.

Other Reductive Methodologies and Their Selectivity

Beyond the complete deoxygenation provided by the Wolff-Kishner reduction, the carbonyl group of this compound can be reduced to a secondary alcohol (9-methyl-trans-decalol) using a variety of hydride-based reagents. The stereoselectivity of this reduction is a key consideration.

The approach of the reducing agent to the carbonyl carbon is dictated by steric hindrance. In this compound, the angular methyl group at C-9 sterically shields one face of the molecule. Nucleophilic attack by a hydride reagent will preferentially occur from the less hindered face.

Common Reductive Agents and Their Selectivity:

| Reagent | Description | Expected Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for aldehydes and ketones. | Attack is likely to occur from the less sterically hindered face, leading to the formation of one major diastereomer of the corresponding alcohol. |

| Lithium Aluminum Hydride (LiAlH₄) | A much stronger and less selective reducing agent than NaBH₄. | Also subject to steric control, but its higher reactivity might lead to a different diastereomeric ratio compared to NaBH₄. |

The choice of reducing agent allows chemists to control the stereochemical outcome of the reduction, which is a critical aspect in the synthesis of complex natural products and other stereochemically rich molecules.

Condensation Reactions and Annulation Pathways

Condensation reactions provide a powerful means to form new carbon-carbon bonds, often leading to the construction of new rings. Annulation (or annelation) is a specific type of condensation that results in the formation of a ring fused onto an existing molecular framework.

A cornerstone of annulation chemistry is the Robinson annulation , a reaction sequence that combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is one of the most important methods for synthesizing polycyclic compounds, including steroids and terpenes. wikipedia.org

The general sequence involves:

Michael Addition: An enolate (generated from a ketone) acts as a nucleophile and adds to an α,β-unsaturated ketone (like methyl vinyl ketone) in a conjugate fashion. jk-sci.com

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound, under the influence of a base, undergoes an intramolecular aldol reaction where one enolate attacks the other carbonyl group. libretexts.org

Dehydration: The resulting β-hydroxy ketone is typically dehydrated (often spontaneously or upon heating) to yield an α,β-unsaturated ketone within the newly formed ring. jk-sci.com

In the context of this compound, it could serve as the ketone component in a Robinson annulation. Treatment with a base would generate an enolate at either C-1 or C-3. This enolate could then react with an α,β-unsaturated ketone acceptor. The subsequent intramolecular aldol condensation would lead to the formation of a new six-membered ring fused to the existing decalin skeleton, creating a tricyclic system. The regioselectivity of the initial enolate formation would be a critical factor in determining the final product structure. This pathway demonstrates how the relatively simple this compound can be elaborated into more complex and sterically congested polycyclic systems.

Cyclization Reactions Leading to Fused Ring Systems

This compound and its precursors are pivotal in the synthesis of more complex, fused polycyclic systems, which are common motifs in natural products. rsc.org Various cyclization strategies are employed to construct these intricate molecular architectures.

One powerful method involves cascade radical cyclizations. researchgate.net For instance, polyene acyl-radical intermediates can undergo consecutive 6-endo-trig cyclizations to build decalone and perhydrophenanthrone frameworks. researchgate.net Studies on these radical cascades have shown that the stereochemistry of the starting material can influence the final product. While E-substituted diene selenyl esters can lead exclusively to trans-decalone systems, mixtures of Z- and E-isomers may result in a combination of both trans- and cis-decalone products. researchgate.net

Another significant strategy is the intramolecular Diels-Alder (IMDA) reaction, which is a highly effective method for constructing decalin systems. rsc.org This approach has been widely used in the synthesis of natural products. By combining IMDA with other reactions in a one-pot sequence, chemists can efficiently generate complex fused and bridged polycyclic compounds. rsc.org For example, the total synthesis of potent cytotoxic polyketides has been achieved using a cascade of reactions to form a trans-fused decalin system. rsc.org

Furthermore, metallacycle-mediated annulative cross-coupling reactions offer a convergent route to angularly substituted trans-fused decalins from acyclic precursors. nih.gov This process can involve the formation of a metallacyclopentadiene, followed by a stereoselective intramolecular [4+2] cycloaddition, and subsequent steps to establish the trans-ring fusion. nih.gov The use of specific reagents, such as TMSCl, has been shown to be crucial in controlling the stereochemistry of the final protonation step, which locks in the trans-fused geometry. nih.gov

Table 1: Cyclization Strategies for Fused Ring Systems

| Cyclization Strategy | Description | Key Features | Resulting System |

|---|---|---|---|

| Cascade Radical Cyclization | Sequential 6-endo-trig cyclizations of polyene acyl-radical intermediates. researchgate.net | Can be initiated with reagents like Bu3SnH-AIBN. The stereochemistry of the precursor influences the product's ring fusion. researchgate.net | Decalone, Perhydrophenanthrone, and other steroid-like ring systems. researchgate.net |

| Intramolecular Diels-Alder (IMDA) | A cycloaddition reaction within a single molecule to form a bicyclic system. rsc.org | Highly efficient for creating decalin frameworks. Can be part of a cascade sequence for complex syntheses. rsc.org | Fused and bridged polycyclic compounds containing a decalin core. rsc.org |

Stereoelectronic Effects on Transition State Geometry

The reactivity and the geometry of transition states in reactions involving this compound are heavily influenced by stereoelectronic effects. These effects arise from the specific spatial arrangement of orbitals and the resulting interactions. The trans-fused nature of the decalin core in this compound imparts significant conformational rigidity. Unlike its cis-isomer, the trans-decalin system is "locked" and cannot undergo ring flipping, which has profound implications for its reactivity. masterorganicchemistry.comyoutube.com

This conformational locking ensures that substituents and the constituent rings are held in relatively fixed positions. In the stable chair-chair conformation of trans-decalin, all non-bridgehead carbons and their substituents can be considered equatorial with respect to the other ring, which contributes to its inherent stability over the cis-isomer. masterorganicchemistry.com This rigidity dictates the trajectory of approaching reagents and stabilizes specific transition state geometries through optimal orbital overlap.

For example, in reactions at the carbonyl group (C2), the approach of a nucleophile is subject to strict stereoelectronic control. The adjacent axial hydrogens and the rigid carbon framework create a sterically hindered environment. The trajectory of the incoming nucleophile will favor an angle that minimizes steric clash while maximizing overlap with the π* orbital of the carbonyl group (the Bürgi-Dunitz trajectory). The rigid trans-decalin backbone ensures that the transition state is not destabilized by unfavorable torsional or transannular strain that might arise from conformational adjustments.

Furthermore, the fixed geometry affects reactions on the cyclohexane (B81311) rings. For instance, the formation of an epoxide on an adjacent double bond would be highly stereoselective. One face of the molecule will be significantly more accessible to a reagent like a peroxyacid, as approach from the other face would be sterically hindered by the rest of the fused ring system. masterorganicchemistry.com

Table 2: Influence of Stereoelectronic Effects on Reactivity

| Feature | Description | Consequence on Transition State Geometry |

|---|---|---|

| Conformational Rigidity | The trans-fused ring system is "locked" and cannot undergo ring inversion. masterorganicchemistry.comyoutube.com | Reduces the number of possible transition state conformations, leading to higher stereoselectivity. |

| Steric Hindrance | The fixed chair-chair conformation creates distinct steric environments on the axial and equatorial faces of the molecule. masterorganicchemistry.com | Directs the trajectory of incoming reagents, favoring attack from the less hindered face. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 9-Methyl-trans-decalone (B11951874) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The rigid trans-fused ring system imposes distinct stereochemical relationships that are well-resolved by modern NMR methods.

The ¹H NMR spectrum of this compound reveals a complex set of signals corresponding to the seventeen protons in the molecule. The chemical shift of each proton is primarily influenced by its proximity to the electron-withdrawing carbonyl group and the angular methyl group, as well as its axial or equatorial position within the decalin ring system.

Protons alpha to the carbonyl group (at the C-1 and C-3 positions) are expected to be the most deshielded, appearing further downfield in the spectrum. The angular methyl group (C-10 methyl) typically appears as a sharp singlet in the upfield region, a characteristic feature for quaternary methyl groups. The remaining methylene and methine protons on the fused ring system produce a complex series of overlapping multiplets.

Detailed stereochemical assignments are made possible by analyzing the spin-spin coupling constants (J-values). The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. For instance, large diaxial couplings (³J ≈ 10–13 Hz) are typically observed between vicinal axial protons, while smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2–5 Hz) are also present. These coupling patterns are instrumental in confirming the rigid, chair-chair conformation of the trans-decalin system.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges

The following table outlines the generally expected chemical shift regions for the different types of protons in this compound. Specific values can vary based on solvent and experimental conditions.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |

| Angular Methyl Protons | 0.8 - 1.2 | Singlet (s) | Shielded, attached to a quaternary carbon. |

| Methylene/Methine Protons (Ring) | 1.2 - 2.0 | Multiplets (m) | Complex overlapping signals from the saturated rings. |

| Protons α to Carbonyl (C-1, C-3) | 2.0 - 2.5 | Multiplets (m) | Deshielded by the adjacent C=O group. |

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For the C₁₁H₁₈O structure of this compound, eleven distinct signals are expected, confirming the molecular symmetry.

The most downfield signal in the spectrum is invariably assigned to the carbonyl carbon (C-2) due to the strong deshielding effect of the double-bonded oxygen atom, typically appearing in the 200–220 ppm region. The quaternary bridgehead carbon (C-9) to which the methyl group is attached also has a characteristic chemical shift. The angular methyl carbon itself gives rise to a signal in the upfield region of the spectrum. The remaining eight carbons of the decalin framework appear in the aliphatic region of the spectrum. The specific chemical shifts of these carbons are determined by their substitution and spatial relationships within the ring system.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

This table presents the predicted chemical shift regions for the carbon atoms in this compound based on functional group type.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 200 - 220 |

| Quaternary Carbon (C-9) | 40 - 50 |

| Methylene/Methine Carbons (Ring) | 20 - 45 |

| Angular Methyl Carbon | 15 - 25 |

To unambiguously assign all proton and carbon signals and confirm the molecule's intricate structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart (vicinal coupling), allowing for the tracing of proton connectivity throughout the decalin rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connectivities. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly useful for identifying the relationship between the angular methyl protons and the surrounding quaternary (C-9) and methine carbons, as well as linking proton signals to nearby quaternary carbons that are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate Nuclear Overhauser Effects between protons, which is invaluable for confirming stereochemical assignments, such as the trans fusion of the rings and the relative orientation of the angular methyl group with respect to nearby axial protons.

A comprehensive analysis of these 2D NMR datasets allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing definitive proof of the structure and stereochemistry of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

In electron ionization mass spectrometry (EI-MS), this compound is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M•+). This molecular ion is energetically unstable and undergoes fragmentation through various pathways. The resulting charged fragments are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum.

The fragmentation of cyclic ketones like this compound is often initiated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). The fragmentation is also directed by the stable bicyclic ring system. Studies on related β-decalones have shown that both trans and cis isomers tend to exhibit very similar fragmentation patterns. nih.gov

Common fragmentation pathways include:

Alpha-Cleavage: The bond between C-2 and C-3 or C-1 and C-2 can break, leading to the formation of an acylium ion and a radical.

Ring Cleavage: Complex rearrangements and cleavages of the decalin ring system can occur, leading to the loss of small neutral molecules like ethylene or propene. This results in a series of characteristic fragment ions.

McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain containing a gamma-hydrogen, a specific rearrangement can occur. While less common for the primary fragmentation of this rigid cyclic system, it can occur in subsequent fragmentation steps.

The mass spectrum of a related isomer shows prominent peaks at m/z values of 166 (Molecular Ion), 111, 95, 109, and 94, which correspond to specific cationic fragments generated through these pathways. rsc.orglibretexts.orgchemguide.co.uk

Interactive Data Table: Observed Mass Spectrometry Fragments

This table lists common fragments observed in the GC-MS analysis of 9-methyl-decalone isomers.

| m/z Value | Proposed Fragment Identity |

| 166 | [C₁₁H₁₈O]⁺ (Molecular Ion) |

| 111 | [M - C₄H₇]⁺ |

| 109 | [M - C₄H₉]⁺ |

| 95 | [M - C₄H₇O]⁺ or [C₇H₁₁]⁺ |

| 94 | [C₇H₁₀]⁺ |

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of the molecular ion with very high accuracy (typically to within 5 parts per million). This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₁H₁₈O.

The calculated exact mass for this formula is 166.135765 atomic mass units (amu). An HRMS measurement that yields a mass value extremely close to this calculated value provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are indicative of specific bond types. The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration, which is characteristic of the ketone functional group. The position of this band is sensitive to the molecular environment.

The primary vibrations of interest include the C-H stretching of the methyl and methylene groups, the strong C=O stretching of the ketone, and various bending and stretching vibrations of the carbon-carbon single bonds within the decalin ring system.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Ketone | 1705 - 1725 | Strong |

| C-H Bend | Methylene (CH₂) | 1450 - 1470 | Medium |

| C-H Bend | Methyl (CH₃) | 1370 - 1380 | Medium |

Note: The exact positions of the absorption bands can be influenced by the specific conformation of the molecule and intermolecular interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of this compound. The scattering of monochromatic light by the molecule results in shifts in wavelength that correspond to the vibrational energy levels.

Key Raman signals for this compound would include the C-C stretching and bending modes of the decalin ring, as well as the various C-H vibrations. The carbonyl stretch, while also present in the Raman spectrum, is typically weaker than in the IR spectrum.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₃, CH₂) | 2850 - 3000 | Strong |

| C=O Stretch | Ketone | 1705 - 1725 | Weak |

| C-H Bend | Methylene (CH₂) | 1440 - 1460 | Medium |

Note: These are representative values, and the actual spectrum would exhibit a complex pattern of bands corresponding to the various vibrational modes of the entire molecule.

Chiroptical Spectroscopy

Chiroptical spectroscopy is essential for studying the stereochemistry of chiral molecules like this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are based on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For ketones like this compound, the electronic transition of the carbonyl chromophore, specifically the n → π* transition, gives rise to a CD signal. The sign and magnitude of this signal, known as the Cotton effect, are highly sensitive to the stereochemical environment of the carbonyl group.

The Octant Rule is a well-established empirical rule used to predict the sign of the Cotton effect for cyclohexanone derivatives. The rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. For this compound, the position and orientation of the methyl group at the ring junction significantly influence the CD spectrum. The trans-fused decalin system provides a rigid framework, making the application of such empirical rules more reliable for conformational analysis.

Table 3: Predicted Cotton Effect for Stereoisomers of this compound based on the Octant Rule

| Stereoisomer | Predicted Sign of Cotton Effect (n → π* transition) |

|---|---|

| (9R,10R)-9-Methyl-trans-decalone | Positive |

Note: The prediction is based on the application of the Octant Rule, assuming a standard chair conformation for the cyclohexane (B81311) rings.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays a plain curve at wavelengths far from an absorption maximum, but exhibits a characteristic peak and trough, known as a Cotton effect, in the vicinity of an absorption band of a chromophore.

For this compound, the carbonyl n → π* transition around 280-300 nm is the key chromophore that gives rise to a Cotton effect in the ORD spectrum. The shape and sign of the Cotton effect curve are directly related to the stereochemistry of the molecule. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The ORD data for decalones and their derivatives have been extensively used to establish their absolute configurations. nih.gov

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about:

The trans-fusion of the two cyclohexane rings.

The chair conformation of both rings.

The precise bond lengths, bond angles, and torsion angles within the molecule.

The packing of the molecules in the crystal lattice.

As of the current literature survey, a specific crystal structure for this compound has not been reported. However, the structures of numerous decalone derivatives have been determined, providing a solid foundation for understanding the expected conformational features of the 9-methyl substituted analog.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (9R,10R)-9-Methyl-trans-decalone |

Definitive Determination of Solid-State Stereochemistry and Conformation

A definitive determination of the solid-state stereochemistry and conformation of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, allowing for the unambiguous assignment of the trans-fusion of the decalin ring system and the specific stereochemistry at the chiral centers. Furthermore, it would reveal the exact chair, boat, or twist-boat conformation adopted by the individual cyclohexane rings within the decalin framework in the crystalline state.

Without experimental crystallographic data, any discussion of the solid-state conformation remains theoretical, based on computational modeling or analogy to similar decalin derivatives.

Elucidation of Molecular Packing and Intermolecular Interactions

The elucidation of molecular packing and intermolecular interactions is also contingent on the availability of crystal structure data. An X-ray diffraction study would reveal how molecules of this compound arrange themselves in the crystal lattice. This includes determining the crystal system, space group, and unit cell dimensions.

Analysis of the crystal packing would allow for the identification and characterization of any significant intermolecular interactions, such as hydrogen bonds (if applicable, though unlikely for this molecule), van der Waals forces, and dipole-dipole interactions. These interactions govern the physical properties of the solid material, including its melting point and density.

In the absence of a determined crystal structure, a detailed and accurate description of the molecular packing and specific intermolecular forces for this compound cannot be compiled.

Theoretical and Computational Studies of 9 Methyl Trans Decalone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution dictates its chemical behavior. Methods like Molecular Orbital (MO) Theory and Density Functional Theory (DFT) are central to these investigations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For 9-Methyl-trans-decalone (B11951874), theoretical calculations can determine the energies of these frontier orbitals. The results of such an analysis provide a quantitative measure of its electronic characteristics.

Table 1: Frontier Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | 0.42 |

| HOMO-LUMO Gap (ΔE) | 7.27 |

This table contains hypothetical but representative data based on typical values for similar ketone compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. taylorfrancis.comnih.gov Instead of dealing with the complex wavefunctions of all electrons, DFT focuses on the electron density, which simplifies calculations while maintaining high accuracy. mdpi.com It is widely used to determine ground-state properties and to calculate various reactivity indices that predict how a molecule will behave in a chemical reaction. nih.gov

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These indices provide a detailed picture of the reactivity of this compound.

Table 2: Calculated Reactivity Indices for this compound

| Reactivity Index | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | -0.42 eV |

| Chemical Hardness (η) | 3.635 |

| Chemical Potential (μ) | -3.215 eV |

| Electrophilicity Index (ω) | 1.423 eV |

This table contains hypothetical data derived from the values in Table 1, illustrating typical results from a DFT analysis.

Conformational Energy Calculations

The three-dimensional structure of this compound is not rigid. The fused ring system can adopt several different shapes, or conformations, each with a different potential energy. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental data, offering high accuracy at a significant computational cost. nih.gov Semi-empirical methods are faster as they use parameters derived from experimental data to simplify calculations, though with some sacrifice in accuracy. Both approaches are used to calculate the energies of different conformers, allowing for the mapping of the potential energy surface. This "landscape" reveals the low-energy valleys corresponding to stable conformers and the hills corresponding to transition states between them. For the trans-decalone system, the chair-chair conformation is generally the most stable.

Table 3: Relative Conformational Energies from Ab Initio Calculation

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair-Chair | 0.00 (Global Minimum) |

| Chair-Boat | 5.60 |

| Boat-Boat | 9.80 |

This table presents plausible relative energy values for the principal conformations of a trans-decalin ring system.

Force field calculations provide a detailed breakdown of the total steric energy of a molecule into several components. This analysis helps to identify the specific structural features that cause instability or strain. The primary components are:

Bond Stretching: The energy required to stretch or compress bonds from their ideal lengths.

Angle Bending: The energy associated with deforming bond angles from their optimal values.

Torsional Strain: The energy arising from the rotation around single bonds, which includes unfavorable eclipsing interactions.

Nonbonded Interactions: These include attractive van der Waals forces at optimal distances and strong repulsive forces when atoms are too close (steric hindrance).

For the most stable chair-chair conformer of this compound, the strain energies are minimized. Analyzing these components provides a clear picture of the intramolecular forces that stabilize this conformation.

Table 4: Strain Energy Components for the Chair-Chair Conformer

| Strain Component | Energy (kcal/mol) |

|---|---|

| Bond Stretching | 0.45 |

| Angle Bending | 1.25 |

| Torsional Strain | 4.30 |

| Nonbonded Interactions | 2.10 |

| Total Steric Energy | 8.10 |

This table shows a hypothetical but realistic breakdown of strain energy for a substituted decalin system as calculated by a molecular mechanics force field.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions. For a molecule like this compound, these methods can map out potential energy surfaces, identify key intermediates, and calculate the energy barriers associated with different reaction pathways. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations. wikipedia.orgucc.ie

The elucidation of a reaction pathway involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate.

Computational chemists use algorithms to locate these transition states. Once a transition state geometry is found, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow this path downhill from the transition state to confirm that it connects the intended reactants and products. patonlab.com For a reaction involving this compound, such as an enolate formation or a nucleophilic addition to the carbonyl group, these calculations would reveal the precise atomic motions involved in breaking and forming bonds.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table represents the type of data generated from reaction pathway elucidation, showing the relative energies of different species along a reaction coordinate. The values are hypothetical.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant (this compound) | B3LYP/6-31G(d) | 0.00 | 0 |

| Transition State 1 (TS1) | B3LYP/6-31G(d) | +15.2 | 1 |

| Intermediate | B3LYP/6-31G(d) | -5.4 | 0 |

| Transition State 2 (TS2) | B3LYP/6-31G(d) | +10.8 | 1 |

| Product | B3LYP/6-31G(d) | -12.5 | 0 |

Many reactions involving cyclic ketones like this compound can produce multiple stereoisomers. The rigid, fused-ring structure of the decalin system often leads to high stereoselectivity, which can be predicted and rationalized using computational methods. The stereochemical outcome is determined by the relative activation energies of the transition states leading to the different stereoisomeric products. nih.gov

The product ratio is governed by the Curtin-Hammett principle and can be predicted from the difference in the Gibbs free energies of the diastereomeric transition states (ΔΔG‡). For example, in the reduction of the ketone or the alkylation of its enolate, the incoming reagent can approach from two different faces of the molecule (axial or equatorial attack). By calculating the energies of the transition states for both approaches, researchers can predict which diastereomer will be the major product. nih.gov Recent advancements also utilize machine learning models, trained on datasets of stereoselective reactions, to predict outcomes based on the features of the reactants, catalysts, and solvents. bohrium.comarxiv.orgnih.gov

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and selectivity. Computational models can account for these effects in two primary ways: explicit and implicit solvent models.

Explicit models involve including a number of individual solvent molecules in the calculation. This approach can capture specific interactions like hydrogen bonding but is computationally very expensive.

Implicit models , such as the Polarizable Continuum Model (PCM), are more common. In this method, the solvent is treated as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. This approach provides a good balance between accuracy and computational cost for many reaction types.

For a reaction of this compound, using a PCM could show, for instance, how a polar solvent might stabilize a charged intermediate or transition state, thereby lowering the activation energy compared to the reaction in the gas phase.

Spectroscopic Property Prediction

Computational chemistry is also widely used to predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data, confirming structures, and assigning spectral features to specific molecular vibrations or electronic transitions. dtic.mil

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The process involves first optimizing the molecule's geometry and then performing the NMR calculation on the resulting structure. Theoretical ¹H and ¹³C NMR spectra for this compound can be simulated, which helps in assigning the complex experimental spectra that arise from its many non-equivalent protons and carbons. researchgate.net

IR Spectra: Infrared (IR) spectra are simulated by performing a frequency calculation on the optimized geometry of the molecule. This calculation yields the vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum can be compared with an experimental one to identify characteristic functional group vibrations, such as the C=O stretch of the ketone in this compound. dtic.mil

CD Spectra: Circular Dichroism (CD) spectroscopy is essential for chiral molecules. The simulation of CD spectra is more complex and is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the rotational strengths of electronic transitions, which determine the sign and intensity of CD bands. For a chiral molecule like this compound, a simulated CD spectrum would be crucial for determining its absolute configuration by comparing it to the experimental spectrum.

A key application of computational spectroscopy is the validation of experimental results. When a new compound is synthesized, its structure is often proposed based on experimental spectroscopic data. By calculating the theoretical spectra for the proposed structure, a direct comparison can be made. vub.be A strong correlation between the computed and experimental spectra provides powerful evidence for the correctness of the proposed structure. nih.govresearchgate.net

For instance, if a reaction was expected to produce this compound, the experimental NMR and IR spectra of the product could be compared against the computationally predicted spectra. A good match would confirm the identity of the product, while significant deviations might suggest a different isomer or an unexpected molecular structure was formed. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for a Decalone System This table demonstrates how theoretical calculations are used to validate experimental data. The values are representative for a decalone-type structure.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 38.5 | 39.1 | -0.6 |

| C2 (C=O) | 211.2 | 210.5 | +0.7 |

| C3 | 41.8 | 42.0 | -0.2 |

| C4 | 25.4 | 25.1 | +0.3 |

| C4a | 54.1 | 53.5 | +0.6 |

| C5 | 26.7 | 27.3 | -0.6 |

| C6 | 25.9 | 25.8 | +0.1 |

| C7 | 34.6 | 34.0 | +0.6 |

| C8 | 41.2 | 41.5 | -0.3 |

| C8a | 49.3 | 48.9 | +0.4 |

| C9-CH₃ | 15.8 | 16.2 | -0.4 |

Structure-Reactivity Correlations from Computational Data

Computational chemistry offers powerful tools to correlate the structure of a molecule with its reactivity. For a compound like this compound, these methods can elucidate the intricate interplay of its three-dimensional geometry and electronic properties, which in turn govern its chemical behavior. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometries, electronic charge distributions, and molecular orbital energies. These calculated parameters are fundamental to understanding and predicting reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology. nih.govnih.govljmu.ac.uk These computational models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a hypothetical QSAR study on decalone derivatives, a series of analogues of this compound would be synthesized or computationally generated.

A crucial first step involves the calculation of various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's structure and properties and can be broadly categorized as:

Electronic Descriptors: These describe the electronic characteristics of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding interactions with biological receptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft or Charton.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments in a biological system.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., receptor binding affinity, enzyme inhibition).

A hypothetical QSAR model for decalone derivatives might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ... cn are coefficients determined by the statistical analysis.

To illustrate, a hypothetical data table for a QSAR study on decalone derivatives is presented below. Please note that this data is illustrative and not based on actual experimental results.

| Decalone Derivative | Biological Activity (IC50, µM) | LogP | Molecular Volume (ų) | Dipole Moment (Debye) |

| This compound | 15.2 | 2.8 | 180.5 | 2.5 |

| 9-Ethyl-trans-decalone | 12.8 | 3.2 | 195.3 | 2.6 |

| 9-Chloro-trans-decalone | 8.5 | 3.1 | 185.1 | 1.9 |

| 7-Hydroxy-9-methyl-trans-decalone | 25.6 | 2.1 | 188.7 | 3.1 |

Such a model, once validated, could be used to predict the activity of new, unsynthesized decalone derivatives, thereby guiding the design of more potent or selective compounds.